molecular formula C6H7ClNNaO3S B1591345 Chloramine-b hydrate CAS No. 304655-80-9

Chloramine-b hydrate

Cat. No. B1591345
M. Wt: 231.63 g/mol
InChI Key: YVICIJMKLANTNN-UHFFFAOYSA-N
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Description

Chloramine-B hydrate is a white powder with a molecular weight of 213.62 (anhydrous basis) and a molecular formula of C6H5SO2N (Cl)Na · xH2O . It is sold under the brand Sigma-Aldrich .


Molecular Structure Analysis

The linear formula of Chloramine-B hydrate is C6H5SO2N (Cl)Na · xH2O . The infrared spectrum of the compound conforms to its structure .


Physical And Chemical Properties Analysis

Chloramine-B hydrate appears as a white powder . It has a solubility of 10% in H2O, forming a slightly hazy, very faint yellow solution . The compound has a molecular weight of 213.62 (anhydrous basis) and a molecular formula of C6H5SO2N (Cl)Na · xH2O .

Scientific Research Applications

1. Field: Water Treatment Chloramine-B hydrate is used as a disinfectant in drinking water distribution systems . This is particularly useful in systems where the water age is high, as chloramine is more stable than chlorine .

4. Results or Outcomes The use of Chloramine-B hydrate in water treatment results in water that is safe for consumption, even when the water has a high age . The specific outcomes, including any quantitative data or statistical analyses, would depend on the individual water distribution system and the parameters used in its treatment process.

1. Field: Organic Synthesis Chloramine-B hydrate is often used as a reagent in organic synthesis .

3. Methods of Application The specific methods of application would depend on the individual experiment or study. Typically, Chloramine-B hydrate would be added to the reaction mixture in a controlled manner to ensure the desired reaction occurs .

4. Results or Outcomes The use of Chloramine-B hydrate in organic synthesis can lead to the production of a wide range of nitrogen-containing compounds. The specific outcomes, including any quantitative data or statistical analyses, would depend on the individual experiment or study .

5. Field: Laboratory Reagent Chloramine-B hydrate can also be used as a laboratory reagent .

7. Methods of Application The methods of application would vary depending on the specific experiment or procedure. In general, Chloramine-B hydrate would be prepared and used according to the requirements of the experiment or procedure .

8. Results or Outcomes The results or outcomes would depend on the specific experiment or procedure. In general, the use of Chloramine-B hydrate as a laboratory reagent can contribute to the successful completion of the experiment or procedure .

Safety And Hazards

While specific safety and hazard information for Chloramine-B hydrate was not found in the search results, general safety measures for handling chemicals should always be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

sodium;benzenesulfonyl(chloro)azanide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClNO2S.Na.H2O/c7-8-11(9,10)6-4-2-1-3-5-6;;/h1-5H;;1H2/q-1;+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVICIJMKLANTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClNNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloramine-b hydrate

CAS RN

304655-80-9
Record name Benzenesulfonamide, N-chloro-, sodium salt, hydrate (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
H Dannan, A Hussain, PA Crooks, LW Dittert - Journal of pharmaceutical …, 1992 - Elsevier
… purchased from Aldrich Chemical Company (Milwaukee, WI): benzenesulfonamide (BSA), 4-nitrobenzenesulfonamide, 4-methoxybenzenesulfonyl chloride, CAT, chloramine-B hydrate (…
Number of citations: 5 www.sciencedirect.com
CP Ernst, U Cohnen, E Stender… - The Journal of prosthetic …, 2005 - Elsevier
… human teeth were stored in a 1% chloramine-B-hydrate solution for a week as a disinfectant 34 … materials, tooth structure, and chloramine-B hydrate has been reported. Minor carious …
Number of citations: 419 www.sciencedirect.com
B Azrak, A Callaway, P Kurth… - Journal of Esthetic and …, 2010 - Wiley Online Library
Purpose: The aim of the present in vitro study was to assess the effect of bleaching agents on eroded and sound enamel specimens. Materials and Methods: Enamel specimens …
Number of citations: 102 onlinelibrary.wiley.com
EV Beletskii, MA Kuznetsov - Russian journal of organic chemistry, 2009 - Springer
… of 201 mg (1 mmol) of ester Im and 23 mg (0.1 mmol) of benzyltrimethylammonium chloride in 5 ml of acetonitrile was added at stirring 322 mg (1.2 mmol) of chloramine-B hydrate. The …
Number of citations: 23 link.springer.com
S Arora, S Singh, R Dhingra… - Baba Farid University …, 2014 - indianjournals.com
… in 1% chloramine-B-Hydrate solution. ways regarding different properties like viscosity or … self etch adhesive system teeth were stored in Chloramine B hydrate solution for (3M ESPE) (…
Number of citations: 0 www.indianjournals.com
I Willershausen, D Schulte, A Azaripour, V Weyer… - Clin Lab, 2015 - researchgate.net
… All tissues were thoroughly removed from the teeth and were kept in a 1% chloramine B hydrate solution at all times. The crowns of the teeth were separated from the roots and the …
Number of citations: 50 www.researchgate.net
MMA Madina, M Özcan… - Journal of Prosthodontics …, 2010 - Wiley Online Library
… The teeth were stored in a 1% chloramine-B hydrate disinfectant solution for a week 32 and then stored in distilled water until use. Undercuts were prepared in the roots of the teeth. The …
Number of citations: 27 onlinelibrary.wiley.com
CP Ernst, S Streicher… - Journal of Adhesive …, 2002 - search.ebscohost.com
… on marginal adaptation of composite resin and compomer filling materials including their adhesive systems, 80 freshly extracted teeth were stored in a 1% chloramine-B hydrate solution.…
Number of citations: 17 search.ebscohost.com
CP Ernst, T Kötter, A Victor, K Canbek… - Journal of Adhesive …, 2004 - search.ebscohost.com
… Two hundred eighty freshly extracted human teeth were stored in a 1% chloramine-B-hydrate solution.No interaction of chloramine-B-hydrate with restorative materials or with the hard …
Number of citations: 37 search.ebscohost.com
A Rajurkar, A Patel, M Chandak… - … Medical and Dental …, 2017 - search.proquest.com
… After 24 hour storage in 1% Chloramine-B-Hydrate solution at room temperature, the restored tooth was subjected to the thermocycling. All the specimens was immersed alternatively in …
Number of citations: 1 search.proquest.com

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